molecular formula C18H16N2O3 B14453777 4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76099-08-6

4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Cat. No.: B14453777
CAS No.: 76099-08-6
M. Wt: 308.3 g/mol
InChI Key: KNLXMDDCEIBRBJ-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound

Preparation Methods

The synthesis of 4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step reactions. The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reaction conditions include the use of solvents like ethanol and catalysts such as hydrochloric acid under reflux . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can be compared with other heterocyclic compounds such as:

Properties

CAS No.

76099-08-6

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1-(3-methoxyphenyl)-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C18H16N2O3/c1-21-13-6-4-5-12(9-13)18-17-19-15-7-2-3-8-16(15)20(17)10-14(23-18)11-22-18/h2-9,14H,10-11H2,1H3

InChI Key

KNLXMDDCEIBRBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C23C4=NC5=CC=CC=C5N4CC(O2)CO3

Origin of Product

United States

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